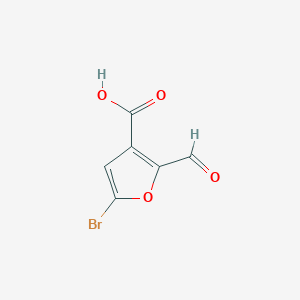

5-Bromo-2-formylfuran-3-carboxylic acid

CAS No.: 1824373-39-8

Cat. No.: VC4943361

Molecular Formula: C6H3BrO4

Molecular Weight: 218.99

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824373-39-8 |

|---|---|

| Molecular Formula | C6H3BrO4 |

| Molecular Weight | 218.99 |

| IUPAC Name | 5-bromo-2-formylfuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H3BrO4/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10) |

| Standard InChI Key | WZXLZJYEHOSMLQ-UHFFFAOYSA-N |

| SMILES | C1=C(OC(=C1C(=O)O)C=O)Br |

Introduction

5-Bromo-2-formylfuran-3-carboxylic acid is an organic compound belonging to the class of furan derivatives. It is characterized by a bromine atom, a formyl group, and a carboxylic acid functional group attached to a furan ring. This compound has garnered significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological applications.

Key Identifiers:

-

Chemical Formula:

-

CAS Number: 1824373-39-8

-

Molecular Weight: 219.99 g/mol

-

IUPAC Name: 5-bromo-2-formylfuran-3-carboxylic acid

Stability:

The compound is stable under inert conditions but may degrade upon exposure to moisture or light. Proper storage at low temperatures (e.g., 4°C) is recommended to maintain its integrity .

Synthesis

The synthesis of 5-Bromo-2-formylfuran-3-carboxylic acid involves multi-step reactions, often starting with bromination of furan derivatives followed by functionalization of the formyl and carboxylic acid groups.

General Synthesis Steps:

-

Bromination: Introduction of a bromine atom at the 5-position of the furan ring.

-

Formylation: Addition of a formyl group (-CHO) at the 2-position.

-

Carboxylation: Incorporation of the carboxylic acid group (-COOH) at the 3-position.

-

Purification: Use of solvents like dichloromethane or chloroform to isolate the product with high purity.

Reaction Conditions:

-

Catalysts such as aluminum chloride are commonly used.

-

Continuous flow reactors may be employed for industrial-scale synthesis to improve yield and scalability.

Reactivity and Applications

The compound's reactivity is derived from its functional groups:

-

Bromine Atom: Facilitates electrophilic substitution reactions.

-

Formyl Group: Enables nucleophilic addition reactions.

-

Carboxylic Acid Group: Participates in esterification and amidation reactions.

Applications:

-

Organic Synthesis: Used as a building block for more complex molecules.

-

Medicinal Chemistry: Investigated for potential biological activities, including enzyme inhibition and receptor binding.

-

Material Science: May serve as a precursor for designing advanced materials.

Hazard Classification:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Precautions:

-

Use personal protective equipment (PPE) such as gloves and goggles during handling.

-

Store under dry, inert conditions away from light and moisture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume